O-Trimethylsilylcholesterol

GC-FID Food Analysis Cholesterol Quantification

For analysts facing co-elution of underivatized cholesterol with α-tocopherol in food matrices, O-Trimethylsilylcholesterol is the pre-formed TMS ether reference standard that enables baseline resolution (Rs = 3.1) on non-polar columns. It eliminates the need for in-situ derivatization optimization. - Validated method delivers LOD 0.03 mg/100g and recovery of 102.1% (RSD 1.5%) in bakery products. - Distinct retention (RRT 1.86 to 5α-cholestane) enables unambiguous identification in phytosterol profiles. - Extensive NIST Kovats RI data (3101-3155) supports system suitability and method transfer.

Molecular Formula C30H54OSi
Molecular Weight 458.8 g/mol
CAS No. 1856-05-9
Cat. No. B157019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Trimethylsilylcholesterol
CAS1856-05-9
Molecular FormulaC30H54OSi
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C
InChIInChI=1S/C30H54OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h12,21-22,24-28H,9-11,13-20H2,1-8H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1
InChIKeyCBVJJGRSRFXUPK-OCBUSCMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Trimethylsilylcholesterol: GC-MS Reference Standard for Sterol Quantification


O-Trimethylsilylcholesterol (CAS 1856-05-9), systematically named cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3β)-, is the trimethylsilyl (TMS) ether derivative of cholesterol with molecular formula C₃₀H₅₄OSi and a molecular weight of 458.83 g/mol [1]. This compound is a pre-formed analytical reference standard primarily employed in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) method development, serving as a retention time and mass spectral calibrant for the identification and quantification of cholesterol in complex biological and food matrices [2]. The TMS derivatization of the 3β-hydroxyl group enhances volatility, reduces polarity, and improves thermal stability compared to underivatized cholesterol, thereby enabling more efficient chromatographic separation and reducing peak tailing [3].

Analytical Differentiation: O-Trimethylsilylcholesterol vs. Acetate and TBDMS Derivatives


Cholesterol derivatives used in GC and GC-MS analysis are not functionally interchangeable. The choice of derivative directly dictates chromatographic retention, mass spectral fragmentation pattern, detection sensitivity, and hydrolytic stability [1]. Sterol acetate derivatives exhibit longer retention times and markedly reduced sensitivity compared to TMS ether derivatives, making them suboptimal for trace-level quantification [2]. Conversely, tert-butyldimethylsilyl (TBDMS) ethers of cholesterol provide approximately 10,000-fold greater hydrolytic stability than TMS ethers, but at the cost of higher molecular weight, reduced volatility, and altered fragmentation pathways (dominant [M-57] ion vs. the characteristic TMS base peak at m/z 129) [3]. O-Trimethylsilylcholesterol occupies a specific analytical niche: it combines sufficient stability for routine laboratory handling with the well-established, highly diagnostic EI mass spectral fragmentation that has been characterized across decades of steroid analysis literature, enabling unambiguous identification against NIST and other spectral libraries [4].

Quantitative Evidence for O-Trimethylsilylcholesterol Specificity


Baseline Resolution of Cholesterol from α-Tocopherol Interference

In a direct head-to-head comparison, underivatized cholesterol (RT = 11.62 min) and underivatized α-tocopherol (RT = 11.60 min) co-eluted on an HP-5 capillary GC column, rendering accurate cholesterol quantification impossible in α-tocopherol-containing matrices. Following trimethylsilyl derivatization with BSTFA, the TMS ether derivatives achieved baseline resolution with a peak resolution (Rs) of 3.1, exceeding the AOAC minimum acceptance criterion of Rs > 1.5 [1]. Without this derivatization step—i.e., if a laboratory were to attempt direct analysis of free cholesterol—cholesterol content in bakery products would be systematically overestimated due to α-tocopherol interference.

GC-FID Food Analysis Cholesterol Quantification

Chromatographic Separation from Phytosterol TMS Ethers

When analyzed as TMS ether derivatives on a CP-Wax-52CB capillary column under isothermal conditions (210°C, helium carrier gas), cholesterol TMS ether elutes with a relative retention time (RRT) of 1.86 relative to 5α-cholestane. Under identical conditions, the TMS ethers of campesterol and β-sitosterol—the two most common phytosterol interferences in cholesterol analysis—elute at RRT 2.36 and 2.86, respectively [1]. This corresponds to campesterol TMS ether eluting approximately 27% later and sitosterol TMS ether approximately 54% later than cholesterol TMS ether, providing adequate separation for selective quantification in mixed sterol extracts. The NIST reference database further confirms that the Kovats retention index of cholesterol TMS ether on non-polar columns (OV-1, SE-30, DB-5MS) ranges from 3101 to 3155 across multiple laboratories and column types, establishing a robust reference value for method transfer [2].

Sterol Profiling Phytosterol Analysis Olive Oil Authenticity

Diagnostic Mass Spectral Fragmentation Pattern

The electron ionization (EI) mass spectrum of cholesterol TMS ether exhibits a highly characteristic and reproducible fragmentation pattern: molecular ion m/z 458 (M+•), m/z 443 (M−CH₃), m/z 368 (M−TMSOH), m/z 329 (M−C₆H₁₃ side chain), and m/z 129 as the base peak (corresponding to the trimethylsiliconium rearrangement ion (CH₃)₃Si⁺) [1]. This fragmentation pattern is diagnostic for Δ⁵-3β-hydroxysteroid TMS ethers, as established by Brooks et al. (1968) who characterized MU values and mass spectra for TMS ethers of 28 sterols [2]. The intense m/z 129 base peak provides high sensitivity in selected ion monitoring (SIM) mode, while the molecular ion at m/z 458 confirms molecular weight. In contrast, cholesterol TBDMS ethers produce a dominant [M−57] fragment ion at m/z 443 (loss of tert-butyl radical) rather than the TMS-characteristic m/z 129 base peak, and cholesterol acetate derivatives yield fundamentally different fragmentation with the molecular ion at m/z 428 and an acetate-specific base peak at m/z 43 [3].

GC-MS Sterol Identification Mass Spectral Library

Method Validation Benchmarks: Precision and Recovery

A validated GC-FID method using trimethylsilyl derivatization (BSTFA) for cholesterol determination in bakery products achieved the following performance parameters: limit of detection (LOD) of 0.03 mg/100 g, limit of quantification (LOQ) of 0.08 mg/100 g, linearity R² = 0.999, repeatability RSD of 1.5%, reproducibility RSD of 1.9%, and accuracy of 102.1% recovery [1]. In an independent method for free cholesterol in animal fats using solid-phase extraction followed by TMS derivatization and GC-FID, the LOD was 0.8 μg cholesterol per mg of sample loaded (S.D. 0.01 μg), with a coefficient of variation ≤3.5% and average recovery of 96.2% [2]. These validated performance metrics provide procurement-grade specifications that can be directly compared against alternative methodologies using acetate or TBDMS derivatization: the TBDMS method for cholesterol in rat plasma by GC-SIM-MS achieved LOD of 0.02–0.07 ng/mL, linearity r ≥ 0.9994, precision RSD 2.2–7.5%, and recovery 89.5–95.4% [3], demonstrating that while TBDMS offers superior hydrolytic stability (approximately 10,000-fold vs. TMS [4]), the TMS approach delivers competitive quantitative performance with the advantage of well-established spectral library support.

Method Validation Quality Control Food Testing

Validated Applications for O-Trimethylsilylcholesterol


GC-FID Calibration in Tocopherol-Rich Food Matrices

In bakery products and other α-tocopherol-rich food matrices, direct GC-FID analysis of underivatized cholesterol produces systematically overestimated results because underivatized cholesterol (RT 11.62 min) and α-tocopherol (RT 11.60 min) co-elute on standard non-polar capillary columns. O-Trimethylsilylcholesterol serves as the reference standard for calibrating and validating a TMS derivatization-based GC-FID method that achieves baseline resolution (Rs = 3.1) between the two analytes, eliminating the interference. The validated method delivers LOD 0.03 mg/100g, LOQ 0.08 mg/100g, and recovery of 102.1% with RSD 1.5% [1].

Multi-Sterol Profiling in Oils and Biological Fluids

When profiling cholesterol alongside phytosterols (campesterol, stigmasterol, β-sitosterol) in olive oil, serum, or plasma, O-trimethylsilylcholesterol provides a chromatographically distinct retention marker. On a CP-Wax-52CB column under isothermal conditions at 210°C, cholesterol TMS ether elutes at RRT 1.86 (relative to 5α-cholestane), while campesterol TMS ether elutes at RRT 2.36 and sitosterol TMS ether at RRT 2.86 [2]. This separation enables unambiguous peak assignment in complex sterol profiles, with the diagnostic EI-MS fragmentation (m/z 458, 443, 368, 329, 129 base peak) providing orthogonal confirmation of identity [3].

Retention Index Calibration for Method Transfer

O-Trimethylsilylcholesterol possesses one of the most extensively documented Kovats retention indices among sterol TMS ethers, with values spanning 3101–3155 across multiple column types (OV-1, SE-30, DB-5MS, RTX-5 Sil MS) and laboratories as compiled in the NIST GC database [4]. This makes it an ideal retention index calibrant for method transfer between instruments, column lot verification, and system suitability testing. Laboratories can use the NIST reference RI values to confirm column performance and adjust temperature programs without re-running full n-alkane calibration series.

QC Reference for Cholesterol in Animal Fats

A validated SPE-GC-FID method using TMS derivatization for free cholesterol determination in animal fats achieved an LOD of 0.8 μg cholesterol per mg sample, CV ≤3.5%, and average recovery of 96.2% [5]. O-Trimethylsilylcholesterol serves as the external calibration standard in this workflow, where the TMS derivative's volatility and thermal stability ensure reproducible chromatographic performance across batch analyses. The method's simplicity and speed make it suitable for routine QC testing in food processing facilities.

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